molecular formula C23H17FN2O2S B11284899 1-[(2-Fluorophenyl)methyl]-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

1-[(2-Fluorophenyl)methyl]-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B11284899
M. Wt: 404.5 g/mol
InChI Key: BSEGSTDBJAZHJZ-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique spirocyclic structure, which is a fusion of an indole ring with a thiazolidine ring, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

The synthesis of 1-[(2-Fluorophenyl)methyl]-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The spirocyclic structure can be introduced through a subsequent cyclization reaction with a thiazolidine derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .

Chemical Reactions Analysis

1-[(2-Fluorophenyl)methyl]-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[(2-Fluorophenyl)methyl]-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .

Properties

Molecular Formula

C23H17FN2O2S

Molecular Weight

404.5 g/mol

IUPAC Name

1'-[(2-fluorophenyl)methyl]-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

InChI

InChI=1S/C23H17FN2O2S/c24-19-12-6-4-8-16(19)14-25-20-13-7-5-11-18(20)23(22(25)28)26(21(27)15-29-23)17-9-2-1-3-10-17/h1-13H,14-15H2

InChI Key

BSEGSTDBJAZHJZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4F)C5=CC=CC=C5

Origin of Product

United States

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